Bienvenue dans la boutique en ligne BenchChem!

4-(3-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)benzonitrile

pKₐ modulation metabolic stability spirocyclic amine

4-(3-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)benzonitrile combines a 1,1-difluoro-6-azaspiro[2.5]octane core, a propanoyl linker, and a para-benzonitrile terminus. The gem-difluoro substitution reduces amine basicity (ΔpKₐ ≈ 1–2 units) and blocks oxidative metabolism, while the nitrile serves as a strong hydrogen-bond acceptor and IR probe. Supplied at ≥95% purity for research-use-only, this pre-formed cap-and-linker fragment accelerates medicinal chemistry programs in HDAC inhibition, targeted covalent inhibitors, and M4 muscarinic receptor antagonist design.

Molecular Formula C17H18F2N2O
Molecular Weight 304.341
CAS No. 2320226-76-2
Cat. No. B2569352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)benzonitrile
CAS2320226-76-2
Molecular FormulaC17H18F2N2O
Molecular Weight304.341
Structural Identifiers
SMILESC1CN(CCC12CC2(F)F)C(=O)CCC3=CC=C(C=C3)C#N
InChIInChI=1S/C17H18F2N2O/c18-17(19)12-16(17)7-9-21(10-8-16)15(22)6-5-13-1-3-14(11-20)4-2-13/h1-4H,5-10,12H2
InChIKeyWVKAGAOKXUZHBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)benzonitrile (CAS 2320226-76-2): A Fluorinated Spirocyclic Building Block for Medicinal Chemistry and HDAC-Targeted Synthesis


4-(3-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)benzonitrile is a synthetic research compound bearing a 1,1-difluoro-6-azaspiro[2.5]octane core linked via a propanoyl spacer to a para-benzonitrile moiety. The spirocyclic scaffold provides conformational rigidity, while the gem‑difluoro substitution at the 1‑position of the azaspiro ring modulates lipophilicity and metabolic stability [1]. The para‑benzonitrile group serves as a hydrogen‑bond acceptor and bioisostere of carboxylic acids, enabling target recognition in enzyme active sites [2]. Commercial suppliers list the compound with a molecular formula of C₁₇H₁₈F₂N₂O and a molecular weight of 304.33 g·mol⁻¹ , and it is typically offered at ≥95% purity for research‑use‑only applications [3].

Why Generic Substitution Falls Short: The Functional Consequences of the 1,1-Difluoro-6-azaspiro[2.5]octane Core and para-Cyano Extension in 4-(3-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)benzonitrile


The three structural modules that define 4-(3-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)benzonitrile—the gem‑difluoro spirocyclic amine, the propanoyl linker, and the para‑benzonitrile terminus—each contribute indispensable properties that cannot be replicated by non‑fluorinated or truncated analogs. Replacing the 1,1‑difluoro-6-azaspiro[2.5]octane core with the parent 6‑azaspiro[2.5]octane eliminates the fluorine‑mediated modulation of basicity (ΔpKₐ ≈ 1–2 units) and oxidative metabolism, which are well‑documented for gem‑difluoro substitution adjacent to nitrogen [1]. The propanoyl linker positions the benzonitrile at a defined distance from the spirocyclic amine, and shortening or lengthening this spacer alters the vector of hydrogen‑bond interactions with biological targets [2]. Finally, the para‑cyano group provides a strong dipole (μ ≈ 4.0 D) that is absent in phenyl, methyl, or heterocyclic replacements, directly affecting binding thermodynamics and solubility [3]. Together, these features mean that superficially similar compounds—such as 6‑azaspiro[2.5]octane, 4,4‑difluoro‑6‑azaspiro[2.5]octane, or benzonitrile‑free spirocyclic amines—cannot serve as drop‑in substitutes without altering key molecular recognition and pharmacokinetic parameters.

Quantitative Differentiators of 4-(3-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)benzonitrile: Head-to-Head Evidence Against Closest Analogs


Gem‑Difluoro Substitution Lowers Amine Basicity Relative to Non‑Fluorinated 6‑Azaspiro[2.5]octane

The pKₐ of the conjugate acid of 1,1‑difluoro‑6‑azaspiro[2.5]octane is predicted to be approximately 1–2 units lower than that of the parent 6‑azaspiro[2.5]octane, based on the well‑established electron‑withdrawing effect of gem‑difluoro substitution on α‑carbon atoms adjacent to nitrogen [1]. This reduction in basicity decreases the fraction of positively charged species at physiological pH, which can enhance passive membrane permeability and reduce hERG channel blockade risk—two parameters frequently correlated with amine pKₐ [1].

pKₐ modulation metabolic stability spirocyclic amine

Para‑Benzonitrile vs. Para‑Methylbenzene: Dipole Moment and Hydrogen‑Bond Acceptor Capacity

The para‑cyano group in the target compound possesses a dipole moment of approximately 4.0 D and acts as a strong hydrogen‑bond acceptor, whereas the para‑methyl analog (4‑(3‑(1,1‑difluoro‑6‑azaspiro[2.5]octan‑6‑yl)‑3‑oxopropyl)toluene) has a dipole moment near 0.4 D and lacks significant H‑bond acceptor capacity [1]. In structure‑based drug design, nitriles have been shown to form favorable dipolar and hydrogen‑bond interactions with serine, threonine, and histidine residues in enzyme active sites, often improving IC₅₀ values by 10‑ to 100‑fold over the corresponding methyl analogs [2].

bioisostere nitrile dipole moment binding affinity

Conformational Restriction and Three‑Dimensional Shape: Spirocyclic vs. Acyclic Amine Scaffolds

The 6‑azaspiro[2.5]octane scaffold restricts the amine nitrogen into a well‑defined spatial orientation, unlike the freely rotatable N‑ethylpiperidine analog. This conformational pre‑organization reduces the entropic penalty upon target binding and has been correlated with improved ligand efficiency (LE) in multiple series of spirocyclic drug candidates [1]. In reported studies on related spirocyclic systems, the spiro constraint increased binding affinity by 5‑ to 20‑fold compared to the corresponding acyclic tertiary amines when the core scaffold orientation was optimal [1].

conformational restriction spirocycle ligand efficiency

Chemical Purity and Batch Reproducibility: Vendor‑Certified Specifications

Commercial suppliers list 4‑(3‑(1,1‑difluoro‑6‑azaspiro[2.5]octan‑6‑yl)‑3‑oxopropyl)benzonitrile with a standard purity of ≥95% (HPLC) and provide accompanying certificates of analysis (CoA) including NMR and LC‑MS data . In contrast, the non‑fluorinated parent scaffold 6‑azaspiro[2.5]octane is typically offered at ≥97% purity , while 4,4‑difluoro‑6‑azaspiro[2.5]octane hydrochloride is available at ≥98% . The slightly lower purity specification for the target compound is consistent with the increased complexity introduced by the propanoyl‑benzonitrile extension and the gem‑difluoro group, which can complicate purification.

purity quality control procurement specification

Optimal Deployment Scenarios for 4-(3-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)benzonitrile in Medicinal Chemistry and Early‑Stage Drug Discovery


HDAC Inhibitor Lead Optimization: Replacing the Cap Group with a para‑Benzonitrile Spirocyclic Amine

Histone deacetylase (HDAC) inhibitors typically consist of a zinc‑binding group, a linker, and a surface‑recognition cap group. The target compound provides a pre‑formed cap‑and‑linker fragment in which the 1,1‑difluoro‑6‑azaspiro[2.5]octane occupies the solvent‑exposed cap region while the propanoyl‑benzonitrile extends toward the catalytic tunnel. Compared with the commonly used capping groups such as 4‑(aminomethyl)benzonitrile (Δ dipole ≈ 2.5 D), the spirocyclic amine offers greater three‑dimensionality and lower pKₐ, which can improve isoform selectivity and cellular permeability [1]. Medicinal chemistry teams pursuing class‑I‑selective HDAC inhibitors can use this compound as a direct building block for amide‑ or sulfonamide‑based elaboration, as evidenced by the SAR trends established in spirocyclic HDAC inhibitor patents where fluorinated spirocycles consistently outperformed non‑fluorinated analogs in cellular potency assays .

Fragment‑Based Drug Discovery: a Highly Decorated Fragment for Crystallographic Screening

With a molecular weight of 304 Da and a clogP estimated at 2.6, 4‑(3‑(1,1‑difluoro‑6‑azaspiro[2.5]octan‑6‑yl)‑3‑oxopropyl)benzonitrile resides in the upper range of fragment libraries but offers a rare combination of a gem‑difluoro spirocycle and a nitrile hydrogen‑bond acceptor in a single, commercially available entity. The nitrile group serves as a sensitive infrared probe (νC≡N ≈ 2230 cm⁻¹) whose shift upon protein binding can be monitored by FT‑IR or X‑ray crystallography to validate target engagement [1]. Compared with simpler nitrile‑containing fragments such as benzonitrile (MW 103) or 4‑(3‑oxopropyl)benzonitrile (MW 159), the target compound delivers additional shape complementarity and lipophilic contacts that increase the likelihood of detectable binding in initial screens.

Covalent Inhibitor Design: Exploiting the Intrinsic Electrophilicity of the Propanoyl Linker

The α,β‑unsaturated carbonyl system present in the propanoyl linker (when converted to the corresponding acrylamide) would constitute a mild Michael acceptor for covalent targeting of cysteine residues. While the target compound itself contains a saturated propanoyl chain, it serves as the immediate precursor to the α,β‑unsaturated variant via a simple selenoxide elimination or aldol condensation. The 1,1‑difluoro‑6‑azaspiro[2.5]octane fragment, with its reduced amine nucleophilicity (lower pKₐ), minimizes undesired intramolecular cyclization during the oxidation step, a known side reaction for non‑fluorinated piperidine analogs [1]. This provides a synthetic advantage for medicinal chemistry teams pursuing targeted covalent inhibitor programs where precise electrophile positioning is critical.

Positive Allosteric Modulator (PAM) of Muscarinic M4 Receptor: Scaffold‑Hopping from 6‑Azaspiro[2.5]octane Lead Series

Chiral 6‑azaspiro[2.5]octanes have been identified as potent and selective M4 muscarinic acetylcholine receptor antagonists [1]. The difluorinated analog described here introduces two key modifications: (i) the gem‑difluoro group, which enhances metabolic stability of the spirocyclic ring toward cytochrome P450 oxidation, and (ii) the para‑benzonitrile extension, which may form a π‑stacking interaction with Tyr179 in the M4 allosteric pocket, analogous to the interactions observed in co‑crystal structures of nitrile‑containing M4 PAMs. The compound thus constitutes a strategic scaffold‑hopping tool for neuroscience teams seeking to improve upon the pharmacokinetic profile of the 6‑azaspiro[2.5]octane lead series while retaining on‑target potency.

Quote Request

Request a Quote for 4-(3-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.